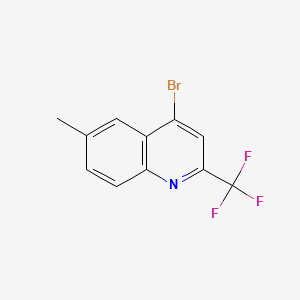

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXCDQBNYFVNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674816 | |

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-27-9 | |

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The document details the predominant synthetic strategy, which proceeds through the formation of a key quinolinol intermediate, followed by subsequent halogenation. Alternative synthetic approaches are also discussed, offering flexibility and adaptability for various research and development applications. This guide is intended to serve as a practical resource for chemists, providing not only detailed experimental protocols but also the underlying chemical principles and rationale for procedural choices.

Introduction: The Significance of Halogenated Quinolines

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The introduction of halogen atoms and trifluoromethyl groups into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic functionalization has led to the development of a wide array of therapeutic agents. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Primary Synthetic Pathway: From Anilines to the Target Compound

The most established and reliable synthetic route to this compound involves a multi-step process commencing with the construction of the quinoline core, followed by targeted halogenation at the 4-position. This strategy is centered around the formation of the pivotal intermediate, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

The initial and critical step is the construction of the quinoline ring system via the Conrad-Limpach reaction.[2] This classic method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[2][3] For the synthesis of our key intermediate, p-toluidine (4-methylaniline) and ethyl 4,4,4-trifluoroacetoacetate are the selected starting materials.[2][3]

Reaction Mechanism:

The reaction proceeds in two distinct stages:

-

Condensation: The amino group of p-toluidine nucleophilically attacks the keto group of ethyl 4,4,4-trifluoroacetoacetate, followed by dehydration to form an enamine intermediate.

-

Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product.

Caption: Conrad-Limpach reaction pathway.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

| Parameter | Value | Rationale/Notes |

| Reactants | p-Toluidine, Ethyl 4,4,4-trifluoroacetoacetate | Equimolar amounts are typically used. |

| Solvent | High-boiling point inert solvent (e.g., Dowtherm A, mineral oil) | Essential for achieving the high temperatures required for cyclization.[2] |

| Temperature | ~250 °C | Crucial for driving the thermal cyclization to completion.[2] |

| Reaction Time | 1-2 hours | Monitored by Thin Layer Chromatography (TLC) for disappearance of starting materials. |

| Work-up | Cooling, filtration, and washing with a non-polar solvent | The product often precipitates upon cooling. |

Step-by-Step Procedure:

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add equimolar amounts of p-toluidine and ethyl 4,4,4-trifluoroacetoacetate in a high-boiling point solvent (e.g., Dowtherm A).

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, will precipitate out of the solution.

-

Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.

-

The crude product can be further purified by recrystallization.

Step 2: Halogenation of the 4-Position

With the key intermediate, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, in hand, the next step is to introduce the bromine atom at the 4-position. Direct bromination of the hydroxyl group is challenging. A more effective strategy involves a two-step process: conversion of the hydroxyl group to a more reactive leaving group (a chloro group), followed by a halogen exchange reaction.

The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

| Parameter | Value | Rationale/Notes |

| Starting Material | 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for this transformation. |

| Solvent | Typically neat POCl₃ or a high-boiling inert solvent like toluene.[4] | |

| Temperature | Reflux | To ensure the reaction goes to completion. |

| Reaction Time | 2-4 hours | Monitored by TLC. |

| Work-up | Careful quenching with ice water, neutralization, and extraction | POCl₃ reacts violently with water. The reaction mixture should be cooled and added slowly to ice. |

Step-by-Step Procedure:

-

Carefully add 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product, 4-chloro-6-methyl-2-(trifluoromethyl)quinoline, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

The final step is the conversion of the 4-chloro derivative to the desired 4-bromo product. This can be achieved through a Finkelstein-like halogen exchange reaction or by other nucleophilic substitution methods.

Experimental Protocol:

| Parameter | Value | Rationale/Notes |

| Starting Material | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |

| Brominating Agent | Sodium bromide (NaBr) or hydrobromic acid (HBr) | |

| Solvent | A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) for NaBr, or an acidic medium for HBr. | |

| Temperature | Elevated temperatures (e.g., reflux) | To facilitate the substitution reaction. |

| Reaction Time | Several hours to overnight | Monitored by TLC. |

| Work-up | Standard aqueous work-up and extraction |

Step-by-Step Procedure (using NaBr):

-

Dissolve 4-chloro-6-methyl-2-(trifluoromethyl)quinoline and an excess of sodium bromide in a suitable solvent such as acetonitrile.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Caption: Overall synthetic workflow.

Alternative Synthetic Strategies

While the previously described pathway is the most common, other synthetic routes can be considered, depending on the availability of starting materials and desired reaction conditions.

Synthesis from Pre-brominated Anilines

An alternative approach involves starting with a pre-brominated aniline, such as 4-bromo-2-methylaniline. This would be followed by a reaction to construct the quinoline ring, potentially leading to the desired product in fewer steps. However, the regioselectivity of the cyclization step would need to be carefully controlled.

Sandmeyer Reaction

The Sandmeyer reaction offers another potential route.[5][6][7] This would necessitate the synthesis of 4-amino-6-methyl-2-(trifluoromethyl)quinoline as a precursor. The amino group could then be diazotized with a nitrite source under acidic conditions, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the 4-position. This method is particularly useful for introducing a variety of functional groups onto an aromatic ring.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established multi-step sequence involving the Conrad-Limpach synthesis to form a key quinolinol intermediate, followed by a two-step halogenation process. This technical guide provides a detailed and practical framework for researchers to successfully synthesize this valuable compound. The alternative strategies discussed offer additional synthetic flexibility. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining the desired product in high yield and purity.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline.

- Ajami, S., Taheri, M., & Hadjihoseyni, M. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] -4, 3-di hydro- 6-methyl-3-thioxo-1, 2, 4-Triazine-5-one. Thai Science.

- Various Authors. (2026). The Journal of Organic Chemistry, Ahead of Print.

- CN106432073B. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

- El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- Rocha, I. O., et al. (2024). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior.

- ResearchGate. (2009). 4-Halogeno-1,1,1-trifluorobut-3-yn-2-one [4 + 2] Cycloadducts and Their Cross-Coupling with Organozinc Compounds.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

- ACS Publications. (2014).

- Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates.

- Shainurova, A. M., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid.

- Benchchem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)

- EP2602242B1. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- Shainurova, A. M., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid.

- Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

- Benchchem. (n.d.). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- National Institutes of Health. (2021).

- ACS Publications. (2026). Organic Letters, Ahead of Print.

- US2558211A. (n.d.). Preparation of 4-hydroxyquinoline compounds.

- ResearchGate. (2015). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).

- National Institutes of Health. (2012). Methyl 2-{[2,8-bis(trifluoromethyl)

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. The unique combination of a quinoline scaffold, a reactive bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group imparts a desirable profile of metabolic stability, lipophilicity, and synthetic versatility.[1] This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity with a focus on modern cross-coupling reactions, and discusses its potential applications as a key building block for novel therapeutics and functional materials.

Section 1: Introduction to Trifluoromethylated Quinolines

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-malarial and anti-cancer domains.[2][3] The strategic functionalization of this scaffold is a cornerstone of modern drug development. The introduction of a trifluoromethyl (-CF3) group is a particularly powerful strategy, as it can significantly enhance a molecule's pharmacological profile by:

-

Increasing Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[4]

-

Modulating Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and reach its biological target.[1]

-

Enhancing Binding Affinity: The strong dipole moment and ability of fluorine to act as a hydrogen bond acceptor can lead to more potent interactions with protein targets.[5]

The additional presence of a bromine atom at the 4-position provides a crucial synthetic handle for late-stage functionalization, allowing for the rapid generation of diverse compound libraries through transition-metal-catalyzed cross-coupling reactions.[6]

Section 2: Physicochemical Properties and Identification

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs. No registered CAS number has been identified for this specific compound, indicating its status as a specialized research chemical or synthetic intermediate.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (for target compound) | Data from Analog | Analog CAS |

| Molecular Formula | C₁₁H₇BrF₃N | C₁₁H₇BrF₃N | N/A (Analog is 8-methyl) |

| Molecular Weight | 290.08 g/mol | 290.08 g/mol | N/A (Analog is 8-methyl) |

| Appearance | White to off-white solid (Predicted) | Solid | N/A (Various analogs) |

| Melting Point | Not available | 96-98 °C | 31009-33-3 (6-fluoro analog)[7] |

| Boiling Point | ~270-300 °C (Predicted) | 272.9 ± 35.0 °C (Predicted) | 31009-33-3 (6-fluoro analog)[7] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMSO); Insoluble in water (Predicted) | - | - |

| pKa | -2.0 to 2.5 (Predicted, basic quinoline nitrogen) | -2.07 ± 0.50 (Predicted) | 31009-33-3 (6-fluoro analog)[7] |

Spectroscopic Profile

For unambiguous identification, the following spectroscopic signatures are expected:

-

¹H NMR: Aromatic protons will appear in the δ 7.5-8.5 ppm range. A key singlet corresponding to the methyl group (-CH₃) protons is expected around δ 2.5 ppm. The proton at the C3 position will likely appear as a singlet downfield in the aromatic region.

-

¹³C NMR: The spectrum will show distinct signals for the 11 carbons. The carbon of the -CF₃ group will be split into a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely in the range of δ -60 to -65 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Section 3: Synthesis and Manufacturing

A reliable method for synthesizing 2-(trifluoromethyl)quinolines is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of a substituted aniline with a β-diketone.[8] For the target molecule, the logical precursors are 4-bromo-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

Experimental Protocol: Combes-type Synthesis

Causality: This protocol leverages the nucleophilicity of the aniline nitrogen to attack the ketone of ETFAA, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline core. The final halogenation step converts the 4-hydroxy tautomer to the desired 4-bromo product, which is a more versatile synthetic handle.

-

Step 1: Enamine Formation. To a solution of 4-bromo-2-methylaniline (1.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude enamine intermediate, which may be used directly in the next step.

-

Step 2: Cyclization. Add the crude enamine intermediate slowly to pre-heated polyphosphoric acid (PPA) at ~120 °C. Increase the temperature to 150 °C and stir for 2-3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-hydroxy-6-bromo-2-methyl-2-(trifluoromethyl)quinoline.

-

Step 3: Bromination. In a sealed vessel, suspend the product from Step 2 in phosphorus oxybromide (POBr₃, 3-5 eq). Heat the mixture to 120-130 °C for 12-16 hours. After cooling, carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH or K₂CO₃). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography on silica gel to yield this compound.

Section 4: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the C4-Br bond. This position is highly activated towards palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable building block for introducing molecular diversity.[9]

Protocol: Representative Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system based on well-established palladium catalysis. The choice of catalyst, ligand, and base is critical for efficient catalytic turnover.[6] The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via column chromatography or recrystallization to obtain the 4-aryl-6-methyl-2-(trifluoromethyl)quinoline product.

Section 5: Applications in Research and Development

This molecule is not an end-product but a high-value intermediate for synthesizing more complex molecules.

-

Medicinal Chemistry: As a building block, it enables the synthesis of novel compounds for screening against various biological targets. Its derivatives have potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents due to the proven bioactivity of the quinoline scaffold.[11][12]

-

Materials Science: The rigid, electron-deficient quinoline core, when functionalized with conjugated systems via cross-coupling, can be used to develop novel organic light-emitting diode (OLED) materials, fluorescent probes, and other functional materials.[4]

-

Agrochemicals: The quinoline scaffold is also present in some agrochemicals, and new derivatives can be synthesized and tested for potential herbicidal or pesticidal activity.

Section 6: Safety and Handling

Based on data from analogous compounds like 4-bromo-8-methyl-2-(trifluoromethyl)quinoline and 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, this compound should be handled with care.

-

Hazard Classification: Likely classified as Acute Toxicity, Oral (Category 3).

-

GHS Pictogram: GHS06 (Skull and Crossbones).

-

Signal Word: Danger.

-

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

References

-

Vasconcellos, M. L. A. A., et al. (2018). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. [Link]

-

Wang, D., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

-

Singh, R., et al. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

-

Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

Brückner, R., et al. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. [Link]

-

Sigman, M. S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

-

Akahori, Y., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

-

PubChem. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis. Retrieved January 23, 2026, from [Link]

-

Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Physicochemical Landscape of a Key Quinoline Derivative

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of a bromine atom, a methyl group, and a trifluoromethyl group onto the quinoline core imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These features can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its physical properties paramount for its rational application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide well-grounded predictions. Furthermore, it details robust, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate reliable data in their own laboratories.

Molecular Structure and Core Physicochemical Parameters

The foundational properties of a molecule are dictated by its structure. This compound possesses the molecular formula C₁₁H₇BrF₃N.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 18706-27-9 | BLDpharm[1] |

| Molecular Formula | C₁₁H₇BrF₃N | --- |

| Molecular Weight | 290.08 g/mol | Calculated |

| Monoisotopic Mass | 288.9714 g/mol | Calculated |

The molecular weight is a fundamental parameter derived from the atomic weights of its constituent elements. This value is critical for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.

Melting Point: A Key Indicator of Purity and Stability

Experimental Protocol for Melting Point Determination

The determination of a melting point is a routine yet critical procedure in synthetic chemistry. The capillary method is the most common and reliable technique.

Causality Behind Experimental Choices:

-

Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer within the capillary tube.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accurately observing the temperature range over which the substance melts. A rapid initial heating can be employed to quickly approach the approximate melting point, followed by a slower rate for the precise measurement.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point: Characterizing Thermal Properties

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a solid compound like this compound, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures. While an experimental value is not available, analogous compounds such as 4-bromo-6-chloro-2-(trifluoromethyl)quinoline and 6-bromo-4-methoxy-2-(trifluoromethyl)quinoline have reported boiling points of 303.4 ± 37.0 °C and 296.5 °C at atmospheric pressure, respectively[3][4]. This suggests that this compound will also have a high boiling point.

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of a compound in various solvents is a critical physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its formulation and handling in the laboratory.

Theoretical Considerations:

The structure of this compound suggests a predominantly lipophilic character.

-

Quinoline Core: The aromatic bicyclic system is inherently nonpolar.

-

Bromine Atom: Halogens increase lipophilicity.

-

Methyl Group: This alkyl group is nonpolar and contributes to lipophilicity.

-

Trifluoromethyl Group: The -CF₃ group is highly lipophilic and a weak hydrogen bond acceptor, which generally decreases aqueous solubility.

Based on these features, this compound is expected to have low solubility in aqueous media and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Experimental Protocol for Qualitative and Quantitative Solubility Determination

A tiered approach is often employed to efficiently determine a compound's solubility profile.

Causality Behind Experimental Choices:

-

Solvent Selection: A range of solvents with varying polarities is chosen to map the compound's solubility spectrum. This typically includes water, buffered aqueous solutions (to assess pH effects), and common organic solvents.

-

Equilibration: Allowing the mixture to equilibrate (e.g., by shaking or stirring for a prolonged period) is essential to ensure that the measured solubility represents the true thermodynamic equilibrium.

-

Analytical Technique: For quantitative analysis, a sensitive and specific analytical method like HPLC-UV is preferred to accurately determine the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology (Quantitative Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The vials are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals in the aromatic region for the quinoline ring protons and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single sharp signal is expected for the trifluoromethyl group. Based on analogous compounds, this signal is predicted to appear around -62 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic and methyl groups.

-

C=C and C=N stretching within the quinoline ring system.

-

C-F stretching from the trifluoromethyl group, typically strong absorptions in the 1300-1100 cm⁻¹ region.

-

C-Br stretching at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

General Protocol for Spectroscopic Analysis

-

Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be prepared as a thin film, a KBr pellet, or a solution. For MS analysis, the sample is dissolved in a suitable volatile solvent.

-

Data Acquisition: The prepared sample is placed in the respective spectrometer (NMR, IR, or MS), and the data is acquired according to standard operating procedures for each instrument.

-

Data Processing and Interpretation: The resulting spectra are processed and analyzed to elucidate the structure and confirm the identity of the compound.

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed overview of the key physical properties of this compound. By combining theoretical predictions based on its chemical structure with data from analogous compounds and providing robust experimental protocols, this guide serves as a valuable resource for researchers. A thorough understanding and accurate determination of these physical properties are essential first steps in unlocking the full potential of this promising quinoline derivative in drug discovery and materials science.

References

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

ChemSrc. (2025). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

Sources

- 1. 18706-32-6|4-Bromo-6-chloro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 2. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS#:882292-61-7 | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | Chemsrc [chemsrc.com]

- 5. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

Spectroscopic Data for 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of this molecule. The guide emphasizes the rationale behind the spectral predictions, drawing upon fundamental principles and comparative data from related quinoline derivatives. This approach is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Introduction to this compound and its Spectroscopic Characterization

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The unique substitution pattern of this compound, incorporating a bromine atom, a methyl group, and a trifluoromethyl group, suggests a molecule with potentially valuable pharmacological properties. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and bioavailability.[2]

Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this.[1] While experimental data for this compound is not widely available in the public domain, this guide provides a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This predictive analysis offers a strong foundation for researchers synthesizing or working with this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals for the aromatic protons and the methyl group protons.

Methodology for ¹H NMR Data Acquisition

A detailed protocol for acquiring high-quality ¹H NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to ensure optimal signal dispersion.[3]

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

Acquisition Time: An acquisition time of at least 3-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the quinoline ring. The trifluoromethyl group is strongly electron-withdrawing, deshielding nearby protons, while the methyl group is weakly electron-donating.[4] The bromine atom exerts a moderate deshielding effect due to its electronegativity.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 8.1 - 8.3 | Singlet (s) | - |

| H-5 | ~ 7.8 - 8.0 | Singlet (s) or Doublet (d) | J ≈ 1-2 Hz |

| H-7 | ~ 7.6 - 7.8 | Doublet (d) | J ≈ 8-9 Hz |

| H-8 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 8-9 Hz |

| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | - |

Interpretation:

-

H-3: This proton is on the pyridine ring and is adjacent to the electron-withdrawing trifluoromethyl group, leading to a significant downfield shift. It is expected to appear as a singlet.

-

Aromatic Protons (H-5, H-7, H-8): These protons are on the benzene ring of the quinoline core. Their chemical shifts are influenced by the positions of the methyl and bromo substituents. The exact positions will depend on the interplay of inductive and resonance effects.[6] We predict three distinct signals in the aromatic region.

-

Methyl Protons (-CH₃): The methyl group at the 6-position is attached to the aromatic ring and is expected to resonate as a singlet in the upfield region of the aromatic spectrum.[5]

Figure 1. Molecular structure and proton assignments for ¹H NMR prediction.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides a "fingerprint" of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Methodology for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C) is essential.

-

Data Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for all carbon atoms.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed with an exponential window function (line broadening of 1-2 Hz). The spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

Predicted ¹³C NMR Data and Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 145 - 150 (quartet, JCF ≈ 35-40 Hz) |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 125 - 130 |

| C-4a | ~ 148 - 152 |

| C-5 | ~ 125 - 130 |

| C-6 | ~ 135 - 140 |

| C-7 | ~ 130 - 135 |

| C-8 | ~ 120 - 125 |

| C-8a | ~ 140 - 145 |

| -CH₃ | ~ 20 - 25 |

| -CF₃ | ~ 120 - 125 (quartet, JCF ≈ 270-280 Hz) |

Interpretation:

-

Quaternary Carbons (C-2, C-4, C-4a, C-6, C-8a): These carbons, which are not directly bonded to any protons, will appear as singlets in a proton-decoupled spectrum, except for C-2 which will be a quartet due to coupling with the three fluorine atoms.

-

Methine Carbons (C-3, C-5, C-7, C-8): These carbons will also appear as singlets in a proton-decoupled spectrum.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to the strong one-bond coupling with the three fluorine atoms.[7]

Figure 2. Carbon numbering for ¹³C NMR prediction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Methodology for Mass Spectrometry Data Acquisition

-

Ionization Technique: Electron Ionization (EI) is a common technique for relatively small, volatile molecules and would likely provide a clear fragmentation pattern.[8] Electrospray Ionization (ESI) could also be used, particularly if the compound is analyzed via LC-MS.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) would be ideal for obtaining accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: The sample would be introduced into the ion source (e.g., via a direct insertion probe for EI or dissolved in a suitable solvent for ESI). The mass analyzer would be scanned over a mass range of approximately m/z 50-500.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₇BrF₃N. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 290/292 | Molecular ion peak with a characteristic 1:1 isotopic pattern due to bromine. |

| [M-Br]⁺ | 211 | Loss of the bromine radical. |

| [M-CF₃]⁺ | 221/223 | Loss of the trifluoromethyl radical. |

| [M-HCN]⁺ | 263/265 | Loss of hydrogen cyanide, a common fragmentation pathway for quinolines.[8] |

Fragmentation Pathway:

Figure 3. Predicted major fragmentation pathways in EI-MS.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for IR Data Acquisition

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2950-2850 | Methyl C-H stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |

| 1350-1100 | C-F stretching (asymmetric and symmetric) | Strong |

| ~1050 | C-Br stretch | Medium |

Interpretation:

-

Aromatic C-H Stretch: The presence of the quinoline ring will give rise to C-H stretching vibrations above 3000 cm⁻¹.[9]

-

Methyl C-H Stretch: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

-

Ring Stretching: The C=C and C=N bonds within the quinoline ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[10][11]

-

C-F Stretching: The trifluoromethyl group will exhibit very strong and characteristic C-F stretching absorptions in the 1350-1100 cm⁻¹ region.[12][13]

-

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption at a lower wavenumber, typically around 1050 cm⁻¹.[9]

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound. By leveraging established principles of spectroscopic interpretation and comparative data from related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This information serves as a crucial reference for researchers involved in the synthesis, purification, and characterization of this compound. The provided methodologies for data acquisition represent best practices in the field, ensuring the generation of high-quality, reliable spectroscopic data. As research on this and similar quinoline derivatives continues, experimental verification of these predictions will further solidify our understanding of their chemical properties and potential applications in drug discovery.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube. Retrieved from [Link]

-

Protons on aromatic rings in NMR. (2019, March 6). Chemistry Stack Exchange. Retrieved from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). [Video]. YouTube. Retrieved from [Link]

-

chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH. Retrieved from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved from [Link]

-

The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... (n.d.). ResearchGate. Retrieved from [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023, July 11). NIH. Retrieved from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020, April 28). NIH. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Retrieved from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]

-

IR Spectroscopy - Basic Introduction. (2020, July 29). [Video]. YouTube. Retrieved from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. (n.d.). Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2012, January 18). American Chemical Society. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Quinoline. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022, November 22). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempap.org [chempap.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

Prepared by: Gemini, Senior Application Scientist

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents.[1][2] The precise functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a highly substituted quinoline derivative, presenting a unique confluence of electronic and steric effects that are pivotal to its chemical reactivity and potential biological activity. The substituents—a bromine atom, a methyl group, and a trifluoromethyl group—each impart distinct properties to the heterocyclic core.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[3][4] Specifically, ¹H NMR provides granular information about the electronic environment of every proton, their spatial proximity, and the connectivity of the carbon framework.[5][6] This guide offers an in-depth analysis and predicted interpretation of the ¹H NMR spectrum of this compound. It is designed for researchers and drug development professionals who require a deep understanding of how to interpret complex NMR data for the purpose of structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Caption: Structure of this compound with key protons labeled.

The molecule possesses four distinct aromatic protons (H-3, H-5, H-7, H-8) and one set of aliphatic protons (CH₃). The chemical shift and multiplicity of each proton are dictated by the combined electronic effects of the heterocyclic nitrogen and the three substituents.

Predicted ¹H NMR Spectral Analysis

The prediction of the ¹H NMR spectrum is grounded in the fundamental principles of chemical shielding and spin-spin coupling, supplemented by empirical data from related structures.[7][8] The aromatic region of a quinoline spectrum typically appears between δ 7.0 and 9.0 ppm.[1]

Key Substituent Effects:

-

2-Trifluoromethyl (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect strongly deshields nearby protons, causing a significant downfield shift.[9][10] Its influence will be most pronounced on the adjacent H-3 proton.

-

4-Bromo (-Br): As an electronegative halogen, bromine also exerts an electron-withdrawing inductive effect, leading to deshielding of protons on the ring.[8][11]

-

6-Methyl (-CH₃): The methyl group is a weak electron-donating group, which results in a slight shielding effect (upfield shift) on the protons of the carbocyclic ring, particularly those in the ortho (H-5) and para (H-8) positions.[12]

Signal-by-Signal Interpretation:

-

Methyl Protons (-CH₃): These three equivalent protons are attached to an aromatic ring and are not coupled to any other protons. They will therefore appear as a sharp singlet. Based on data for 6-methylquinoline, this signal is expected in the upfield aromatic region.[13]

-

Predicted Chemical Shift (δ): ~2.5 ppm

-

Predicted Multiplicity: Singlet (s)

-

Integration: 3H

-

-

H-3 Proton: This proton is located on the pyridine ring and is flanked by the nitrogen atom and the strongly deshielding -CF₃ group at C-2. It has no adjacent proton neighbors, so it will appear as a singlet. The combined deshielding effects will push this signal significantly downfield.

-

Predicted Chemical Shift (δ): ~8.0 - 8.3 ppm

-

Predicted Multiplicity: Singlet (s)

-

Integration: 1H

-

-

H-5 Proton: This proton is ortho to the electron-donating methyl group, which provides a slight shielding effect. It is meta-coupled to H-7, which will split the signal into a doublet with a small coupling constant.

-

Predicted Chemical Shift (δ): ~7.6 - 7.8 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant (J): ⁴JH5-H7 ≈ 2.0 Hz (meta-coupling)

-

Integration: 1H

-

-

H-7 Proton: This proton is ortho to H-8 and meta to H-5. It will therefore be split by both protons, resulting in a doublet of doublets. The larger splitting will arise from the ortho-coupling to H-8, and the smaller splitting from the meta-coupling to H-5.

-

Predicted Chemical Shift (δ): ~7.8 - 8.0 ppm

-

Predicted Multiplicity: Doublet of doublets (dd)

-

Predicted Coupling Constants (J): ³JH7-H8 ≈ 8.5-9.0 Hz (ortho-coupling); ⁴JH5-H7 ≈ 2.0 Hz (meta-coupling)

-

Integration: 1H

-

-

H-8 Proton: This proton is significantly influenced by its proximity to the heterocyclic nitrogen atom (a peri-interaction), which causes a strong deshielding effect, shifting it downfield. It is ortho-coupled to H-7, resulting in a doublet with a large coupling constant.[5]

-

Predicted Chemical Shift (δ): ~8.1 - 8.4 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant (J): ³JH7-H8 ≈ 8.5-9.0 Hz (ortho-coupling)

-

Integration: 1H

-

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -CH₃ | ~ 2.5 | s | - | 3H |

| H-5 | ~ 7.6 - 7.8 | d | ⁴J ≈ 2.0 | 1H |

| H-7 | ~ 7.8 - 8.0 | dd | ³J ≈ 8.5-9.0, ⁴J ≈ 2.0 | 1H |

| H-3 | ~ 8.0 - 8.3 | s | - | 1H |

| H-8 | ~ 8.1 - 8.4 | d | ³J ≈ 8.5-9.0 | 1H |

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This protocol outlines the steps from sample preparation to instrument setup.

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this type of aromatic compound due to its good solubilizing power and minimal interference in the aromatic region.[14]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[14]

-

Gently vortex or sonicate the vial to ensure complete dissolution. A homogenous solution is mandatory for high-resolution NMR.

-

-

Transfer and Filtration:

-

Transfer the solution to the NMR tube.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. Suspended solids will severely degrade the magnetic field homogeneity and thus the spectral quality.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).[16]

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

-

Data Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate to capture all signals.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integrate all signals and calibrate the integration to a known number of protons (e.g., the 3H of the methyl group).

-

Advanced Structural Verification

While the ¹H NMR spectrum provides a wealth of information, complex or overlapping signals may require further analysis for unambiguous assignment. In such cases, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this molecule, a COSY spectrum would show cross-peaks between H-7 and H-8 (strong, ortho-coupling) and between H-7 and H-5 (weaker, meta-coupling), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, aiding in the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For example, the methyl protons (~2.5 ppm) would show correlations to C-6, C-5, and C-7, definitively confirming the position of the methyl group.

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint of its complex and highly functionalized structure. A systematic analysis, grounded in an understanding of substituent effects on the quinoline core, allows for the confident prediction and assignment of all proton signals. The downfield shifts caused by the trifluoromethyl group and the heterocyclic nitrogen, combined with the characteristic splitting patterns of the aromatic protons, provide a self-validating system for structural confirmation. The experimental protocol detailed herein provides a robust framework for obtaining high-resolution data, which is fundamental for researchers in synthetic chemistry and drug discovery.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from a publicly available educational resource on NMR signal assignment.

-

TSI Journals. (2017). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. An Indian Journal. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

Beck, A. (2010). CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

- University of Regensburg. (n.d.). Chemical shifts.

- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

Beck, A. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

- Sci-Hub. (n.d.). The relative signs of NMR proton–carbon coupling constants in quinolines. Retrieved from a publicly accessible version of the original journal article.

-

Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2012). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethyl source. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 20.3: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Sciforum. (2013). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Wiley Online Library. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

-

Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

ResearchGate. (2021). What would be the chemical shift of methyl groups bound to Fe or Ni atoms?. Retrieved from [Link]

-

ACS Central Science. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]

- University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from a publicly available lecture slide deck.

-

PubMed. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2017). How to elucidate the structure using NMR chemical shifts?. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. bbhegdecollege.com [bbhegdecollege.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. sciforum.net [sciforum.net]

- 13. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

crystal structure of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline: From Synthesis to Structural Elucidation and Pharmaceutical Implications

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the . While a solved crystal structure for this specific compound is not publicly available at the time of writing, this document serves as a detailed roadmap for its synthesis, crystallization, structural elucidation via single-crystal X-ray diffraction, and the interpretation of its structural features in the context of drug development.

Introduction: The Significance of Quinoline Scaffolds and Their Solid-State Properties

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents. Their diverse biological activities have established them as crucial scaffolds in medicinal chemistry. The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of their pharmacological profiles.

The subject of this guide, this compound, incorporates several key functionalities: a bromine atom, a methyl group, and a trifluoromethyl group. The trifluoromethyl group is particularly noteworthy as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Understanding the three-dimensional arrangement of these groups is paramount, as the solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3]

This guide will therefore not only detail the process of obtaining the crystal structure but also delve into the critical analysis of the potential intermolecular interactions that govern the crystal packing, which are ultimately responsible for the material's bulk properties.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A reliable synthetic route and effective crystallization strategy are the foundational steps for obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Proposed Synthesis of this compound